1-Kestose, also known as 1F-β-D-fructofuranosylnystose, is a trisaccharide belonging to the fructooligosaccharide (FOS) family. [, , , , ] It is a naturally occurring carbohydrate found in various plants, including chicory, asparagus, onion, and wheat. [, , , , , , , ] 1-Kestose is composed of a glucose molecule linked to two fructose molecules through a β(2→1) glycosidic linkage. [, , ] This structure makes it resistant to digestion in the small intestine of mammals. [, ]
In scientific research, 1-kestose is primarily studied for its prebiotic properties, meaning it can selectively stimulate the growth and activity of beneficial bacteria in the gut, particularly Bifidobacterium species. [, , , , , , , , , , ] 1-Kestose is also investigated for its potential impact on various physiological functions, including immune modulation, glucose metabolism, and anti-oxidative activity. [, , , , ]
1-Kestose is typically produced from sucrose by the action of fructosyltransferases, enzymes that catalyze the transfer of fructose units. These enzymes are found in various organisms, including plants, bacteria, and fungi. For instance, Aspergillus foetidus and Festuca arundinacea are notable sources of fructosyltransferases that can effectively synthesize 1-kestose from sucrose .
The synthesis of 1-kestose can be achieved through several methods, predominantly utilizing recombinant enzymes in bioreactors. A notable method involves the use of recombinant fructosyltransferase isolated from Festuca arundinacea, which is expressed in non-saccharolytic yeast such as Pichia pastoris.
The molecular structure of 1-kestose can be represented as follows:
The structure consists of one glucose unit linked to two fructose units via β(2→1) glycosidic bonds. This configuration contributes to its stability and resistance to hydrolysis compared to other sugars .
The mechanism by which fructosyltransferases produce 1-kestose involves several steps:
This process is efficient under optimized conditions (pH, temperature) that favor enzyme activity and substrate conversion .
These properties make it suitable for various applications in food technology and pharmaceuticals .
1-Kestose has several scientific applications:
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